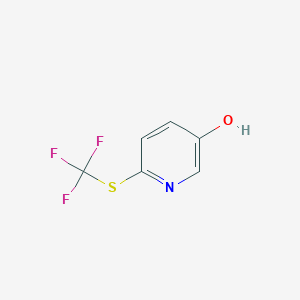
6-(Trifluoromethylthio)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethylthio)pyridin-3-ol is a chemical compound with the molecular formula C6H4F3NO It is characterized by the presence of a trifluoromethylthio group attached to the pyridine ring at the 6th position and a hydroxyl group at the 3rd position
Preparation Methods
The synthesis of 6-(Trifluoromethylthio)pyridin-3-ol typically involves several steps, including the introduction of the trifluoromethylthio group and the hydroxyl group onto the pyridine ring. One common synthetic route involves the use of trifluoromethylthiolation reagents and pyridine derivatives under specific reaction conditions. Industrial production methods may involve catalytic processes and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
6-(Trifluoromethylthio)pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoromethylthio group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(Trifluoromethylthio)pyridin-3-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethylthio)pyridin-3-ol involves its interaction with specific molecular targets and pathways The trifluoromethylthio group can influence the compound’s reactivity and binding affinity to various enzymes and receptors
Comparison with Similar Compounds
6-(Trifluoromethylthio)pyridin-3-ol can be compared with other similar compounds, such as:
6-(Trifluoromethyl)pyridin-3-ol: Similar structure but lacks the thio group, leading to different chemical properties and reactivity.
3-Hydroxy-6-(trifluoromethyl)pyridine: Similar functional groups but different positions on the pyridine ring, affecting its chemical behavior.
6-(Trifluoromethylthio)pyridine: Lacks the hydroxyl group, resulting in different reactivity and applications
Properties
Molecular Formula |
C6H4F3NOS |
|---|---|
Molecular Weight |
195.16 g/mol |
IUPAC Name |
6-(trifluoromethylsulfanyl)pyridin-3-ol |
InChI |
InChI=1S/C6H4F3NOS/c7-6(8,9)12-5-2-1-4(11)3-10-5/h1-3,11H |
InChI Key |
DLZQBNJNAXUCCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1O)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


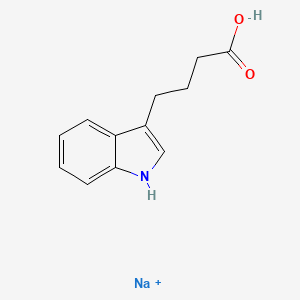

![(2S)-2-[(2S)-2-aminopropanamido]-3-{[(2R,3R)-3-carbamoyloxiran-2-yl]formamido}propanoic acid](/img/structure/B11759712.png)

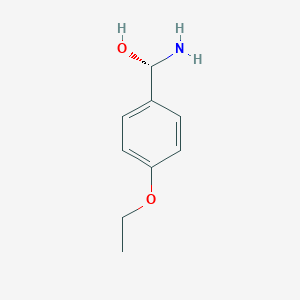

![(4S)-4-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2S)-2-amino-5-carbamimidamidopentanamido]hexanamido]-3-carboxypropanamido]-3-methylbutanamido]-3-(4-hydroxyphenyl)propanamido]-4-carboxybutanamido]-4-carboxybutanamido]propanamido]-4-{[(1S)-2-carbamoyl-1-carboxyethyl]carbamoyl}butanoic acid](/img/structure/B11759740.png)
![Ethyl 2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11759744.png)
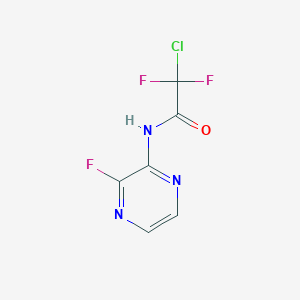
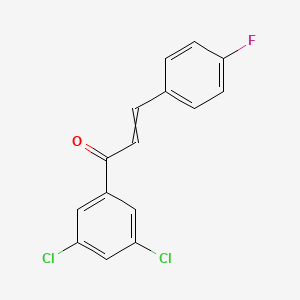
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759761.png)
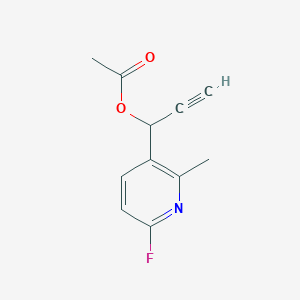

![3,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2,7-dione](/img/structure/B11759787.png)
